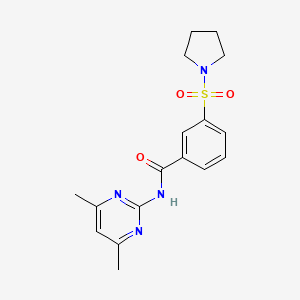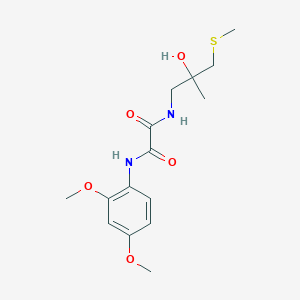![molecular formula C15H18N2O6 B2525834 2-[4-(Ethoxycarbonyl)piperidino]-5-nitrobenzenecarboxylic acid CAS No. 78243-32-0](/img/structure/B2525834.png)
2-[4-(Ethoxycarbonyl)piperidino]-5-nitrobenzenecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Ethoxycarbonyl)piperidino]-5-nitrobenzenecarboxylic acid is a useful research compound. Its molecular formula is C15H18N2O6 and its molecular weight is 322.317. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Fluoroquinolonecarboxylic Acid
- Ishizaki, Suzue, and Irikura (1985) describe the synthesis of fluoroquinolonecarboxylic acid, which has potent antibacterial activity both in vivo and in vitro. This process involves a reaction of tetrafluoro-1-nitrobenzene with N-(ethoxycarbonyl)piperazine to produce a derivative, which is then converted into quinolonecarboxylic acid (Ishizaki, Suzue, & Irikura, 1985).
Palladium-Catalyzed Aminocarbonylation
- Takács et al. (2014) utilized alkoxycarbonylpiperidines as N-nucleophiles in palladium-catalyzed aminocarbonylation of iodobenzene and iodoalkenes. This method led to the formation of carboxamides and ketocarboxamides in moderate to high yields (Takács, Kabak-Solt, Mikle, & Kollár, 2014).
Heterocyclic Enaminonitriles Preparation
- Yamagata et al. (1993) worked on the preparation of dihydrothiophenium-1-bis(ethoxycarbonyl)methylides, showing their recyclization with bases. These compounds were synthesized from amino dihydrothiophenecarbonitriles reacting with morpholine, pyrrolidine, and piperidine (Yamagata, Takaki, Ohkubo, & Yamazaki, 1993).
Corrosion Inhibition in Iron
- Kaya et al. (2016) examined the adsorption and corrosion inhibition properties of piperidine derivatives on iron. They conducted quantum chemical calculations and molecular dynamics simulations, demonstrating the effectiveness of these compounds in reducing iron corrosion (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).
Synthesis and Cardiovascular Activity
- Krauze et al. (2004) synthesized nitriles of 1,4-dihydropyridine-3-carboxylic acid and investigated their cardiovascular activity and electrochemical oxidation. The study analyzed the electrochemical oxidation ability as a function of electronic properties (Krauze, Baumane, Sīle, Chernova, Vilums, Vitolina, Duburs, & Stradiņš, 2004).
Development of Novel Nitroxyl Radicals
- Kinoshita et al. (2009) focused on developing functional nitroxyl radicals, particularly targeting stability towards ascorbic acid reduction. Their study provided insights into the reactivity of nitroxyl radicals with antioxidants and potential uses in medical and industrial applications (Kinoshita, Yamada, Yamasaki, Sadasue, Sakai, & Utsumi, 2009).
Safety and Hazards
Properties
IUPAC Name |
2-(4-ethoxycarbonylpiperidin-1-yl)-5-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O6/c1-2-23-15(20)10-5-7-16(8-6-10)13-4-3-11(17(21)22)9-12(13)14(18)19/h3-4,9-10H,2,5-8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZBRAJJMZZXSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 3-[4-(chloromethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate](/img/structure/B2525756.png)



![2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-benzylacetamide](/img/structure/B2525762.png)

![3-[[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2525764.png)


![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2525769.png)

![N-(2,4-Dimethoxyphenyl)-4-[(4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B2525773.png)
